N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15324214
InChI: InChI=1S/C22H22N2O5S/c1-15-6-4-5-13-24(15)30(27,28)17-11-9-16(10-12-17)23-22(26)21-14-19(25)18-7-2-3-8-20(18)29-21/h2-3,7-12,14-15H,4-6,13H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C22H22N2O5S
Molecular Weight: 426.5 g/mol

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15324214

Molecular Formula: C22H22N2O5S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C22H22N2O5S
Molecular Weight 426.5 g/mol
IUPAC Name N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C22H22N2O5S/c1-15-6-4-5-13-24(15)30(27,28)17-11-9-16(10-12-17)23-22(26)21-14-19(25)18-7-2-3-8-20(18)29-21/h2-3,7-12,14-15H,4-6,13H2,1H3,(H,23,26)
Standard InChI Key HSJHUQLQDFRWNN-UHFFFAOYSA-N
Canonical SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Introduction

Synthesis

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene ring, introduction of the sulfonamide group, and attachment of the piperidine moiety. These steps require careful optimization of reaction conditions to achieve high yields and purity.

Biological Activities and Applications

Research on N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide focuses on its potential biological activities, which may include antiviral, antitumor, or antimicrobial effects, depending on the specific substitutions and modifications to the chromene core. Its mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.

Comparison with Related Compounds

Several compounds share structural similarities with N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, including variations in the chromene core and piperidine substitutions. These compounds are summarized in the following table:

Compound NameStructural FeaturesBiological Activity
7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideChromene core with methyl substitutionDiverse biological activities
7,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideAdditional methyl groups on chromeneAntitumor activity
6,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideDifferent methyl substitution patternPromising biological activity

Mechanism of Action

The mechanism of action for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide likely involves binding to specific molecular targets within biological systems, such as enzymes or receptors. This interaction may modulate their activity, leading to various therapeutic effects.

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